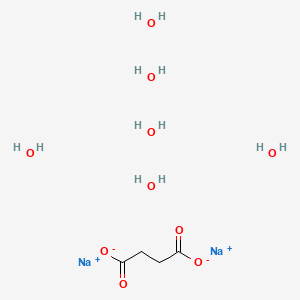

Sodium succinate hexahydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium succinate hexahydrate is the sodium salt of succinic acid, a dicarboxylic acid. This compound is commonly used in various biochemical and industrial applications due to its versatile properties. It is often utilized in cell biology, cell culture, and biochemical research as both an energy source and a buffer .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium succinate hexahydrate can be synthesized by neutralizing succinic acid with sodium hydroxide. The reaction typically involves dissolving succinic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The solution is then evaporated to obtain sodium succinate, which can be crystallized as the hexahydrate form by controlling the temperature and humidity conditions .

Industrial Production Methods: In industrial settings, this compound is produced through a similar neutralization process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then subjected to crystallization and drying processes to obtain the hexahydrate form .

Análisis De Reacciones Químicas

Types of Reactions: Sodium succinate hexahydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form fumarate or malate under specific conditions.

Reduction: It can be reduced to form succinic acid.

Substitution: It can participate in substitution reactions where the sodium ions are replaced by other cations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Various metal salts can be used to replace sodium ions.

Major Products:

Oxidation: Fumarate, malate.

Reduction: Succinic acid.

Substitution: Metal succinates.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Sodium succinate hexahydrate has the chemical formula Na2C4H4O4⋅6H2O and is characterized by its crystalline form. It is soluble in water but insoluble in alcohol, with a melting point of approximately 120°C . The compound is hygroscopic, which means it can absorb moisture from the environment, influencing its behavior in various applications .

Biochemical Applications

- Cell Culture Supplement : this compound is utilized as a supplement in cell culture systems, particularly for incubating mitochondria to measure the specific activity of complex II in the electron transport chain. This application is crucial for studying cellular respiration and energy metabolism .

- Metabolic Studies : As a metabolite in the tricarboxylic acid cycle (Krebs cycle), sodium succinate plays a significant role in cellular metabolism. Its administration can influence gene expression and metabolic pathways, making it valuable for research on metabolic disorders and mitochondrial diseases .

- Plant Tissue Culture : The compound is also employed in plant induction media for protoplast regeneration, aiding in plant biotechnology research aimed at improving crop yields and resistance .

Environmental Science Applications

- Aerosol Studies : Research indicates that this compound contributes to the hygroscopic properties of aerosols. It has been shown to enhance the solubility of succinate ions in aqueous aerosols, which is important for understanding atmospheric chemistry and cloud formation processes .

- Water Uptake Studies : Studies have demonstrated that this compound can absorb water under varying humidity conditions, impacting its physical state and potential applications in environmental monitoring . This property is significant for modeling the behavior of aerosols in the atmosphere.

Materials Science Applications

- Nanoparticle Synthesis : this compound has been used in the synthesis of nanoparticles, such as triangular silver nanoprisms. It plays a crucial role as a reducing agent in chemical reduction processes, facilitating the formation of size-controlled nanoparticles that have applications in electronics and biomedicine .

- Polymer Production : As a precursor for biodegradable polymers, this compound is investigated for its potential use in developing sustainable materials for various applications, including packaging and tissue engineering .

Case Studies and Research Findings

Mecanismo De Acción

Sodium succinate hexahydrate acts as an ionophore, facilitating the transport of ions across cell membranes and influencing cellular metabolism. It provides the necessary substrate for ATP (adenosine triphosphate) production, essential for optimal cellular function. This compound is involved in the Tricarboxylic Acid (TCA) cycle, where it plays a crucial role in energy production and various cellular processes .

Comparación Con Compuestos Similares

- Sodium fumarate

- Sodium malate

- Sodium citrate

Comparison: While all these compounds are salts of dicarboxylic acids and share similar buffering properties, sodium succinate hexahydrate is unique in its role within the TCA cycle. It specifically acts as an intermediate in the cycle, making it particularly valuable in biochemical and cell biology research .

Q & A

Basic Research Questions

Q. How can researchers verify the purity and stability of sodium succinate hexahydrate during experimental workflows?

- Methodological Answer : Perform loss-on-drying (LOD) analysis by heating the compound at 130°C for 2 hours; acceptable mass loss due to dehydration should be 37.0–41.0% . Combine this with impurity profiling using inductively coupled plasma mass spectrometry (ICP-MS) to quantify heavy metals (e.g., Pb ≤ 0.01%) and ion chromatography for anions (e.g., Cl⁻ ≤ 0.01%, SO₄²⁻ ≤ 0.1%) . Stability under ambient conditions can be assessed by monitoring hygroscopicity via dynamic vapor sorption (DVS) analysis.

Q. What thermal analysis protocols are recommended to characterize this compound?

- Methodological Answer : Use thermogravimetric-differential thermal analysis (TG-DTA) in inert (N₂) or reactive (CO₂) atmospheres. The compound exhibits two mass-loss steps: dehydration (30–150°C, losing 6H₂O, 39.86–40.20% mass loss) and fusion at 410°C without mass loss . Calibrate equipment using standard reference materials (e.g., indium for melting point validation) to ensure accuracy.

Q. How should this compound be prepared for aqueous buffer systems in biochemical assays?

- Methodological Answer : Dissolve the compound in ultrapure water (≥18 MΩ·cm resistivity) at 25°C, achieving a solubility of ~590 g/L . Filter through a 0.22 µm membrane to remove particulates. Verify pH (6–8) using a calibrated electrode and adjust with HCl/NaOH if necessary. Pre-warm solutions to avoid recrystallization artifacts in temperature-sensitive experiments .

Advanced Research Questions

Q. How do crystallization dynamics of this compound in frozen solutions affect pH stability?

- Methodological Answer : In freeze-concentrated systems, sequential crystallization of buffer components (e.g., succinic acid, monosodium succinate) can induce pH swings. Monitor using low-temperature pH electrodes and synchrotron X-ray diffractometry (XRD) to detect phase transitions (e.g., formation of Na₂(CH₂COO)₂·6H₂O) . For lyophilization, optimize cooling rates to minimize hexahydrate dehydration to amorphous anhydrate, which alters buffer capacity .

Q. What advanced techniques characterize the nonlinear optical (NLO) properties of this compound crystals?

- Methodological Answer : Employ Z-scan measurements with a pulsed laser (e.g., Nd:YAG at 532 nm) to quantify third-order NLO susceptibility (χ³). Complement with vibrational spectroscopy (FTIR/Raman) to correlate intramolecular charge transfer with optical behavior . Single-crystal XRD reveals structural motifs (e.g., hydrogen-bonding networks) influencing polarizability .

Q. How does this compound interact with transition metals in coordination chemistry studies?

- Methodological Answer : Design experiments using aqueous solutions of bivalent transition metals (e.g., Co²⁺, Ni²⁺). Characterize metal-succinate complexes via UV-Vis spectroscopy (ligand-to-metal charge transfer bands) and cyclic voltammetry (redox activity). Thermally decompose products to analyze stoichiometry (e.g., CoCl₂·6H₂O interactions) .

Q. What strategies mitigate batch-to-batch variability in this compound for pharmaceutical formulations?

- Methodological Answer : Implement quality-by-design (QbD) principles:

- Raw Material Control : Source plant-derived batches with ≤0.005% Fe and ≤0.01 EU/mL endotoxins .

- Process Analytics : Use near-infrared (NIR) spectroscopy for real-time monitoring of hydration states during synthesis.

- Stability Testing : Accelerate aging studies (40°C/75% RH) to predict shelf-life and crystallization tendencies .

Propiedades

Número CAS |

6106-21-4 |

|---|---|

Fórmula molecular |

C4H8NaO5 |

Peso molecular |

159.09 g/mol |

Nombre IUPAC |

disodium;butanedioate |

InChI |

InChI=1S/C4H6O4.Na.H2O/c5-3(6)1-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);;1H2 |

Clave InChI |

RTYAMTMRHIFXMO-UHFFFAOYSA-N |

SMILES |

C(CC(=O)[O-])C(=O)[O-].O.O.O.O.O.O.[Na+].[Na+] |

SMILES canónico |

C(CC(=O)O)C(=O)O.O.[Na] |

Key on ui other cas no. |

6106-21-4 |

Descripción física |

White solid; [Reference #1] |

Pictogramas |

Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.